molecular formula C20H28BFN2O3 B2731612 5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 2377608-91-6

5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B2731612
CAS No.: 2377608-91-6
M. Wt: 374.26
InChI Key: QBZYTKILGPUUKJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (PN-4667, MFCD23135949) is a boronate ester derivative featuring a benzonitrile core substituted with a fluorine atom, a piperidin-1-yl ethoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety . This compound is synthesized for applications in medicinal chemistry, particularly as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate biaryl structures . Its purity of 95% makes it suitable for research but may require further refinement for pharmaceutical use .

Properties

IUPAC Name

5-fluoro-2-(2-piperidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BFN2O3/c1-19(2)20(3,4)27-21(26-19)16-13-18(15(14-23)12-17(16)22)25-11-10-24-8-6-5-7-9-24/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZYTKILGPUUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS 2377608-91-6) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzonitrile moiety and a piperidine group, which are known to contribute to its pharmacological properties. Its chemical formula is C20H28BFN2O3C_{20}H_{28}BFN_2O_3, and it is characterized by the presence of a boron-containing dioxaborolane, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H28BFN2O3
Molecular Weight359.25 g/mol
CAS Number2377608-91-6
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly alter the function of those proteins. Inhibition of specific kinases can disrupt various signaling pathways involved in cell growth and proliferation.

Efficacy in Cellular Assays

Research has demonstrated that this compound exhibits potent inhibitory effects on several cancer cell lines. For example:

  • Cell Line : L1210 mouse leukemia cells
    • IC50 : Nanomolar range (exact values vary by study)
    • Mechanism : Inhibition of cell proliferation through the release of active metabolites.

Case Studies

  • Study on Cancer Cell Proliferation
    • Objective : Evaluate the growth inhibitory activity against L1210 cells.
    • Findings : The compound showed significant inhibition of cell proliferation with an IC50 value in the nanomolar range. This suggests strong potential as an anticancer agent.
  • Inhibition of PD-1/PD-L1 Interaction
    • Objective : Assess the immune-modulating effects.
    • Results : The compound was able to rescue mouse immune cells from apoptosis in the presence of PD-L1 at concentrations as low as 100 nM .

Comparative Biological Activity

A comparative analysis with other known kinase inhibitors highlights the unique profile of this compound:

Compound NameTarget KinaseIC50 (nM)Notes
5-Fluoro-2-[2-(piperidin-1-YL)...Various kinases<100Potent against L1210 cells
Compound AEGFR50Selective but broader targets
Compound BPDGFR200Moderate selectivity

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities:

Compound Name (CAS/Purity) Key Substituents Key Differences Reference
PN-4667 (95%) Fluoro, piperidin-1-yl ethoxy, pinacol boronate, benzonitrile Reference compound
LD-2261 (5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide) Fluoro, piperidin-1-yl ethoxy, benzamide Replaces boronate and nitrile with amide; reduced cross-coupling utility
BB-0456 ([3-Fluoro-2-(piperidin-1-ylmethyl)phenyl]boronic acid) Fluoro, piperidin-1-ylmethyl, boronic acid Free boronic acid (less stable), methyl linker instead of ethoxy
5-Fluoro-2-Methyl-4-(tetramethyl-dioxaborolan-2-YL)Benzonitrile (1192023-08-7) Fluoro, methyl, pinacol boronate, benzonitrile Methyl substituent instead of ethoxy-piperidine; altered steric effects
2-Chloro-4-fluoro-5-(tetramethyl-dioxaborolan-2-YL)benzonitrile (1218790-13-6) Chloro, fluoro, pinacol boronate, benzonitrile Chloro substitution; different halogen placement impacts electronic properties

Key Observations :

  • PN-4667 vs. LD-2261 : The boronate and nitrile groups in PN-4667 enable cross-coupling reactions, whereas the amide in LD-2261 limits reactivity but may enhance hydrogen-bonding interactions .
  • PN-4667 vs. BB-0456 : The pinacol boronate in PN-4667 offers greater stability compared to BB-0456’s free boronic acid, which is prone to hydrolysis .

Physicochemical Properties

  • Solubility : The ethoxy-piperidine group enhances solubility in organic solvents (e.g., DMF, THF) compared to methyl-substituted analogues .
  • Stability : The pinacol boronate group improves stability over free boronic acids, reducing hydrolysis risks .
  • Electronic Effects : The fluorine and nitrile groups withdraw electron density, activating the boronate for cross-coupling .

Challenges and Considerations

  • Stability : While pinacol boronate esters are stable, prolonged storage in protic solvents may lead to hydrolysis .
  • Purity : The 95% purity may necessitate additional purification for sensitive applications (e.g., in vivo studies) .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) for cross-coupling with halogenated aromatic precursors. Key steps include:

  • Coupling conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a mixed solvent system (e.g., THF/H₂O) with a base like K₂CO₃ .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Critical considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to preserve boronic ester integrity .

Q. How should researchers handle and store this compound to ensure stability?

The boronic ester group is moisture-sensitive. Recommendations include:

  • Storage : Under inert gas (N₂ or Ar) at 0–6°C in airtight containers .
  • Handling : Use gloveboxes or Schlenk techniques for moisture-prone steps. Pre-dry solvents (e.g., molecular sieves for THF) .

Q. What spectroscopic techniques are most effective for characterization?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns; ¹⁹F NMR for fluorine environments; ¹¹B NMR to verify boronic ester integrity .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .
  • X-ray crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the piperidinyl ethoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling efficiency?

Apply Design of Experiments (DoE) to systematically test variables:

  • Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (THF vs. DMF), and base strength (K₂CO₃ vs. Cs₂CO₃) .
  • Response metrics : Yield, purity (HPLC), and boronic ester retention (¹¹B NMR). Statistical tools like ANOVA identify significant factors .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F shifts)?

  • Comparative analysis : Cross-reference experimental ¹⁹F NMR shifts with computational predictions (DFT or semi-empirical methods) .
  • Crystal structure validation : Use X-ray data (e.g., from analogs like fluorobenzoyl piperazinium salts) to assess electronic effects of substituents .

Q. What computational strategies predict electronic effects of substituents on reactivity?

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitrile and fluorine groups .
  • Solvent modeling : Use COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents in coupling reactions .

Q. How to evaluate biological activity while mitigating cytotoxicity risks?

  • In vitro assays : Screen for cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using cell lines relevant to the fluorine/piperidine pharmacophore .
  • Metabolic stability : Test hepatic microsomal stability to assess potential for drug development .

Q. What alternative synthetic routes exist for scalability?

  • Flow chemistry : Continuous-flow systems for Suzuki-Miyaura coupling improve reproducibility and reduce reaction times .
  • Microwave-assisted synthesis : Accelerate coupling steps while maintaining boronic ester stability .

Q. How can this compound be applied in material science?

  • Polymer precursors : Incorporate into conjugated polymers via aryl-aryl coupling for optoelectronic materials .
  • Surface functionalization : Use boronic esters for covalent anchoring on oxide surfaces (e.g., SiO₂) in sensor design .

Methodological Notes

  • Data interpretation : Cross-validate NMR and MS data with synthetic intermediates to rule out side products (e.g., deboronation) .
  • Safety protocols : Adhere to PRTR guidelines (Class III) for handling fluorine-containing compounds and boronic esters .

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